molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

1,2-Ethanedisulfonic acid

Cat. No. B031147
CAS RN: 110-04-3
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
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Description

1,2-Ethanedisulfonic acid is a sulfonic acid derivative characterized by two sulfonic acid groups attached to an ethane backbone. This structural configuration grants it unique chemical properties, making it an intriguing subject for various chemical research and applications. Although there is no direct research focusing on the synthesis, molecular structure, and properties of 1,2-Ethanedisulfonic acid specifically, insights can be drawn from studies on similar compounds and general sulfonic acid chemistry.

Synthesis Analysis

The synthesis of sulfonic acid derivatives, like 1,2-Ethanedisulfonic acid, involves complex organic reactions. A review on the advancement of ether synthesis highlights various protocols such as Williamson ether synthesis, Mitsunobu reaction, and others, which, while not directly applicable to 1,2-Ethanedisulfonic acid, demonstrate the complexity and variety of methods available for synthesizing organic compounds in water and organic solvents (Mandal et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonic acids is characterized by the presence of a sulfonic group (–SO3H) attached to a carbon atom. The dual sulfonic acid groups in 1,2-Ethanedisulfonic acid would likely impact its reactivity, solubility, and interaction with other molecules. Studies on the structure and reactivity of similar compounds can provide insights into the potential reactivity and applications of 1,2-Ethanedisulfonic acid.

Chemical Reactions and Properties

Sulfonic acids are known for their strong acidity and excellent solubility in water. The presence of two sulfonic acid groups in 1,2-Ethanedisulfonic acid would contribute to its strong acidic nature and high solubility, making it a candidate for various chemical reactions, including as a catalyst or a reactant in organic synthesis. The review on ether synthesis underlines the importance of solvents and reaction conditions in synthesizing organic compounds, suggesting the potential utility of 1,2-Ethanedisulfonic acid in such reactions (Mandal et al., 2016).

Scientific Research Applications

  • Preparation of Aromatic Compounds : It's used as a reagent for preparing dihydro-1,4-dithiino substituted aromatics (Allared et al., 2001).

  • Biodegradation Studies : Ralstonia sp. strain EDS1 utilizes ethane-1,2-disulfonate as a carbon and energy source, involving sulfoacetaldehyde sulfo-lyase in degradation (Denger & Cook, 2001).

  • Biochemical Research : Its analogs, like methionic acid, impact biochemical processes such as inhibiting succinate oxidation (Tietze & Klotz, 1952).

  • Radioactive Research Applications : Sodium 2mercapto-[14C]ethanesulfonate, a variant, has specific applications due to its radioactive nature and regioselective characteristics (Jarý et al., 1989).

  • Agricultural Science : It supports the growth of hydroponic soybean plants, aiding in nitrogen fixation studies (Imsande & Ralston, 1981).

  • Synthesis of Chiral Compounds : Useful in synthesizing chiral 1,2-benzenedisulfonimide derivatives, important in acid-catalyzed organic reactions (Barbero et al., 2011).

  • Chemical Reactions : It reacts with electrophilic reagents to produce various ethanediylbis compounds (Tanimoto et al., 1982).

  • Polymer Synthesis : Utilized in the electrochemical polymerization process to synthesize polyethylenedisulfide films (Lakard et al., 2008).

  • Catalytic Applications : Acts as a catalyst in the synthesis of 1,2-ethanediol bischloroacetate, showing potential for multiple reuses (Liang Xizheng, 2007).

  • Biomedical Engineering : Important in optimizing poly(1,2-ethanediol citrate) synthesis, relevant for scaffold design in tissue engineering (Howis et al., 2022).

  • Material Science : It's synthesized and characterized for various properties using advanced spectroscopy techniques (Gattow & Schubert, 1985).

  • Crystallography : Studies on bismuth ethanedisulfonate framework reveal unique coordination behavior and crystal structure (Gschwind & Jansen, 2012).

  • Organic Chemistry : Investigated in the mechanism of complexation reaction between boron acid and 1,2-ethanediol (Pizer & Tihal, 1996).

  • Diabetes Research : Taurine, a derivative, shows effectiveness against diabetes mellitus, suggesting its potential as an antioxidant supplement for diabetes management (Sirdah, 2015).

  • Biochemistry : HEPES-based buffers, related compounds, show potential for coordinating metal ions in biological experiments (Bilinovich et al., 2011).

  • Solar Cell Research : Its derivatives improve power conversion efficiency in dye-sensitized solar cells (Kim et al., 2020).

  • Catalysis : Exhibits high activity in solid-solid catalysis, showcasing its superiority in certain chemical reactions (Toyoshi et al., 1998).

  • Material Synthesis : Used in the hydrothermal synthesis of inorganic-organic hybrid materials based on barium, indicating potential in heterogeneous acid catalysis (Abdollahian et al., 2012).

  • Proton Conductivity : Synthesized hydrogen-bonded organic networks display high conductivity and potential for proton transport (Wei et al., 2020).

  • Electrolyte Studies : The diffusion behavior of bolaform electrolytes, including its magnesium salts, is studied, highlighting concentration-dependent properties (Uedaira & Uedaira, 1980).

Safety And Hazards

Eye contact with 1,2-Ethanedisulfonic acid can result in corneal damage or blindness . Skin contact can produce inflammation and blistering . Inhalation of dust will produce irritation to the gastro-intestinal or respiratory tract, characterized by burning, sneezing, and coughing . Severe over-exposure can produce lung damage, choking, unconsciousness, or death . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXGSQYZLGZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149089
Record name 1,2-Ethanedisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanedisulfonic acid

CAS RN

110-04-3
Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-ethanedisulphonic acid
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Record name 1,2-ETHANEDISULFONIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL69Y31QQV
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Synthesis routes and methods I

Procedure details

A solution of 3 g of 1,2-ethanedisulphonic acid disodium salt in 10 ml of water is introduced slowly into 200 ml of Dowex® 50 W×8 resin, and the product is eluted with 200 ml of demineralized water. The eluate is diluted by adding EtOH and concentrated under vacuum. 3.35 g of the expected product are obtained in the form of an oil which crystallizes at RT.
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Synthesis routes and methods II

Procedure details

The second method relates to a process for the direct sulfonation of ethanol with gaseous sulfur trioxide. A two stage process is described by Breslow et al (J. Am. Chem. Soc., 1954, Vol 76, pp 5361-5363). First, ethanol is reacted with the first mole of sulfur trioxide at a lower temperature of 0-5° C., then with the second mole of sulfur trioxide at a higher temperature of 50-70° C. Ethionic acid is obtained as a viscous, pale amber liquid. This two stage process is difficult to implement on an industrial scale, since the reaction heat from the exothermic sulfonation is inherently difficult to remove in the first stage at a temperature of 0-5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
SY Kim, BH You, M Bae, SY Han, K Jung, YH Choi - Pharmaceutics, 2023 - mdpi.com
Mirabegron (MBR) is a β 3 -adrenoceptor agonist used for treating overactive bladder syndrome. Due to its poor solubility and low bioavailability (F), the development of novel MBR …
Number of citations: 7 www.mdpi.com
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 1,2-ethanedisulfonic acid sodium salt in water Page 1 Diffusion coefficient of 1,2-ethanedisulfonic acid sodium salt in water 3 Diffusion in Liquid Mixtures 3.1 …
Number of citations: 2 link.springer.com
J Cui, Z Qiu, L Yang, Z Zhang, X Cui… - Angewandte …, 2022 - Wiley Online Library
The engineering and tailoring of porous materials to realize the precise discrimination of CO 2 and C 2 H 2 , with almost identical kinetic diameters, is a challenging task. We herein …
Number of citations: 22 onlinelibrary.wiley.com
KM MURAVEVA… - Meditsinskaia …, 1963 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
F Tietze, IM Klotz - Archives of Biochemistry and Biophysics, 1952 - Elsevier
Methionic and 1,2-ethanedisulfonic acids, analogs of malonic and succinic acids, respectively, inhibit the oxidation of succinate. Arsonoacetic and β-phosphonopropionic acids, however…
Number of citations: 10 www.sciencedirect.com
T Yokoi, K Tsukada, S Terasaka… - Journal of Asian …, 2015 - Taylor & Francis
Layered double hydroxides (LDHs) have intercalation properties and are used in various applications. The performances of the LDH materials can be improved by controlling crystal …
Number of citations: 20 www.tandfonline.com
MJ Wei, B Li, HY Li, L Zhang, YT Luo, HY Zang… - Journal of Solid State …, 2020 - Elsevier
Two new hydrogen-bonded organic networks (HONs) were successfully synthesized by using 1,5-naphthalenedisulfonic acid and 4,4′-dipyridyl or 1,2-ethanedisulfonic acid and …
Number of citations: 2 www.sciencedirect.com
A Zhang, L Li, L Ma, Y Ren, L Bai, G He… - Journal of Membrane …, 2022 - Elsevier
This work reports a novel, effective, soft template strategy that can fabricate good-performance anion exchange membranes (AEMs) for electrodialysis application. Specifically, 1,2-…
Number of citations: 5 www.sciencedirect.com
L Upadhyaya, YH Chiao, SR Wickramasinghe, X Qian - Membranes, 2020 - mdpi.com
Copper-based metal–organic frameworks (MOFs) with different oxidation states and near-uniform particle sizes have been successfully synthesized. Mixed-matrix polyimide …
Number of citations: 11 www.mdpi.com
X Li, Y Xiang, X Huang, X Qian - Cellulose, 2022 - Springer
The development of new proton-conducting materials through a convenient and low-cost method is crucial in fuel cell technology. Supramolecular hydrogen-bonded organic networks (…
Number of citations: 3 link.springer.com

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